Tris(diethylamino)phosphine

Catalog No.
S570475
CAS No.
2283-11-6
M.F
C12H30N3P
M. Wt
247.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(diethylamino)phosphine

CAS Number

2283-11-6

Product Name

Tris(diethylamino)phosphine

IUPAC Name

N-[bis(diethylamino)phosphanyl]-N-ethylethanamine

Molecular Formula

C12H30N3P

Molecular Weight

247.36 g/mol

InChI

InChI=1S/C12H30N3P/c1-7-13(8-2)16(14(9-3)10-4)15(11-5)12-6/h7-12H2,1-6H3

InChI Key

FDIOSTIIZGWENY-UHFFFAOYSA-N

SMILES

CCN(CC)P(N(CC)CC)N(CC)CC

Synonyms

tris(diethylamino)phosphine

Canonical SMILES

CCN(CC)P(N(CC)CC)N(CC)CC
  • Chemical formula: C₁₂H₃₀N₃P
  • CAS Number: 2283-11-6
  • Molecular weight: 247.36 g/mol

Here are some specific applications of tris(diethylamino)phosphine in scientific research:

Ligand in Cross-Coupling Reactions:

Tris(diethylamino)phosphine serves as a versatile ligand in various cross-coupling reactions, which are fundamental tools for constructing carbon-carbon bonds. These reactions involve coupling two distinct organic fragments to form a new molecule. Some examples include:

  • Buchwald-Hartwig coupling: This reaction forms carbon-carbon bonds between an aryl halide (Ar-X) and an amine (NR₂), amide (NRCO), or alkene (RCH=CHR') using a palladium catalyst.
  • Suzuki-Miyaura coupling: This reaction forms carbon-carbon bonds between an organoboron compound (R-Bpin) and an organic halide (RX) using a palladium catalyst.
  • Stille coupling: This reaction forms carbon-carbon bonds between an organotin compound (R-SnX₃) and an organic halide (RX) using a palladium catalyst.
  • Sonogashira coupling: This reaction forms carbon-carbon bonds between a terminal alkyne (RC≡CH) and an organic halide (RX) using a palladium catalyst and a copper co-catalyst.
  • Negishi coupling: This reaction forms carbon-carbon bonds between an organozinc compound (R₂Zn) and an organic halide (RX) using a palladium catalyst.
  • Hiyama coupling: This reaction forms carbon-carbon bonds between an organosilane compound (R‒SiX₃) and an organic halide (RX) using a palladium catalyst.

The effectiveness of tris(diethylamino)phosphine as a ligand arises from its ability to form stable complexes with various transition metals, facilitating the desired transformations in these cross-coupling reactions.

Other Applications:

Beyond its role in cross-coupling reactions, tris(diethylamino)phosphine finds applications in other areas of scientific research, including:

  • Synthesis of organic compounds: Tris(diethylamino)phosphine can act as a nucleophile or base in various organic reactions, enabling the synthesis of diverse organic molecules.
  • Deoxygenation reactions: Tris(diethylamino)phosphine can be used as a deoxygenating agent for specific functional groups in organic molecules.

Tris(diethylamino)phosphine is a phosphorus-containing compound with the molecular formula P[N(C₂H₅)₂]₃ and a molecular weight of 247.36 g/mol. It is characterized by three diethylamino groups attached to a central phosphorus atom, making it a tertiary phosphine. This compound is notable for its unique electronic properties and reactivity, which are influenced by the steric and electronic effects of the diethylamino substituents.

  • Toxicity: TDAP is toxic if swallowed or inhaled. It can cause irritation to the skin, eyes, and respiratory system.
  • Flammability: Flammable liquid.
  • Reactivity: Reacts with air and moisture [].
  • Safety Precautions: Handle TDAP under a fume hood while wearing proper personal protective equipment (PPE) including gloves, goggles, and a respirator.
, often acting as a nucleophile or a ligand. Key reactions include:

  • Reactions with Polyfluoroalkanethioamides: The compound reacts with N,N-dialkylpolyfluoroalkanethioamides, yielding products such as fluoro-containing aminoacetylenes and tris(diethylamino)phosphine sulfide. The nature of the reaction products varies based on the length of the polyfluoroalkyl substituent .
  • Addition Reactions: It can react with electron-deficient compounds like chloranil and 2,3-dichloro-4,5-dicyanoquinone, leading to addition products accompanied by the loss of chloride ions .
  • Exchange Reactions: Tris(diethylamino)phosphine can undergo exchange reactions with halogenated compounds, producing new phosphine derivatives .

Tris(diethylamino)phosphine can be synthesized through various methods:

  • Direct Amine Substitution: The synthesis typically involves reacting phosphorus trichloride with diethylamine in an inert atmosphere. This method allows for the formation of tris(diethylamino)phosphine through nucleophilic substitution.
  • Phosphorus Halide Reaction: Another method involves using phosphorus halides and amines to create phosphines through substitution reactions.

These methods highlight its accessibility in laboratory settings for further research or application.

Tris(diethylamino)phosphine finds applications in several fields:

  • Catalysis: It serves as a catalyst in organic synthesis due to its ability to stabilize reactive intermediates.
  • Ligand Formation: The compound is used to form stable complexes with transition metals, which can be useful in coordination chemistry.
  • Material Science: Its unique properties make it a candidate for developing new materials, particularly in polymer chemistry.

Tris(diethylamino)phosphine shares similarities with other phosphines but exhibits unique characteristics due to its specific substituents. Here are some comparable compounds:

CompoundStructureUnique Features
Tris(dimethylamino)phosphineP[N(CH₃)₂]₃More sterically hindered; different reactivity
Triethylamine(C₂H₅)₃NLacks phosphorus; used primarily as a base
TriphenylphosphineP(C₆H₅)₃Bulkier; used extensively in coordination chemistry

Tris(diethylamino)phosphine's uniqueness lies in its balance between steric hindrance and electronic properties, making it particularly effective in certain catalytic applications compared to its counterparts.

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2283-11-6

Wikipedia

Hexaethylphosphorous triamide

General Manufacturing Information

Phosphorous triamide, N,N,N',N',N'',N''-hexaethyl-: ACTIVE

Dates

Modify: 2023-08-15

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